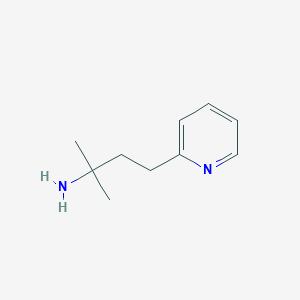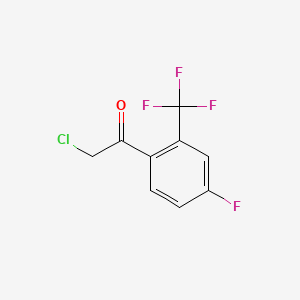
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the 2,2-dimethylpropanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: The compound’s derivatives have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as a precursor for more complex industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. This allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- N-(tert-Butoxycarbonyl)-4-piperidone
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, including the combination of a piperidine ring with a Boc protecting group and a 2,2-dimethylpropanoic acid moiety. This unique structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H27NO4 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-11(7-9-16)10-15(4,5)12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
PXVFQOOVGIUIQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)









